molecular formula C8H7ClF2O2 B6327468 (3-chloro-4-(difluoromethoxy)phenyl)methanol CAS No. 1249809-88-8

(3-chloro-4-(difluoromethoxy)phenyl)methanol

Cat. No.: B6327468
CAS No.: 1249809-88-8
M. Wt: 208.59 g/mol
InChI Key: ZTHBALZOOUFWFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Chloro-4-(difluoromethoxy)phenyl)methanol is a fluorinated aromatic alcohol with the molecular formula C₈H₇ClF₂O₂ and a molecular weight of 208.59 g/mol. Its structure features a hydroxymethyl group (–CH₂OH) attached to a benzene ring substituted with chlorine at the 3-position and a difluoromethoxy group (–OCF₂H) at the 4-position (Figure 1). The difluoromethoxy group contributes to enhanced metabolic stability and lipophilicity compared to non-fluorinated analogs, making it relevant in pharmaceutical and agrochemical synthesis .

  • Difluoromethylation of phenolic intermediates using reagents like sodium 2-chloro-2,2-difluoroacetate () .
  • Reduction of aldehyde precursors (e.g., 3-chloro-4-(difluoromethoxy)benzaldehyde) via catalytic hydrogenation or borohydride reduction.

Properties

IUPAC Name

[3-chloro-4-(difluoromethoxy)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF2O2/c9-6-3-5(4-12)1-2-7(6)13-8(10)11/h1-3,8,12H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTHBALZOOUFWFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)Cl)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

(3-chloro-4-(difluoromethoxy)phenyl)methanol undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate would yield the corresponding carboxylic acid, while reduction with sodium borohydride would yield the corresponding alcohol .

Comparison with Similar Compounds

Table 1: Key Properties of (3-Chloro-4-(difluoromethoxy)phenyl)methanol and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features
This compound C₈H₇ClF₂O₂ 208.59 Cl (3-), OCF₂H (4-), CH₂OH (1-) Balanced lipophilicity, metabolic stability
[3-Bromo-4-(difluoromethoxy)phenyl]methanol C₈H₇BrF₂O₂ 253.04 Br (3-), OCF₂H (4-), CH₂OH (1-) Higher reactivity (C–Br bond), bulkier substituent
(2-Chloro-4-(difluoromethoxy)-3-fluorophenyl)methanol C₈H₆ClF₃O₂ 226.58 Cl (2-), F (3-), OCF₂H (4-), CH₂OH (1-) Steric hindrance at ortho position; increased electronegativity
[4-(4-Bromo-2-chlorophenoxy)-3-fluorophenyl]methanol C₁₃H₉BrClFO₂ 331.56 Br (4-), Cl (2-), F (3-), O–Ph (4-), CH₂OH (1-) Phenoxy group enhances π-stacking; higher molecular weight

Substituent Effects on Reactivity and Stability

  • Chlorine vs. Bromine: The brominated analog ([3-bromo-4-(difluoromethoxy)phenyl]methanol) exhibits a weaker C–Br bond compared to C–Cl, making it more reactive in nucleophilic substitution reactions (e.g., Suzuki couplings). However, its larger atomic radius may reduce solubility in polar solvents .
  • Positional Isomerism :

    • The 2-chloro-3-fluoro derivative () introduces steric hindrance at the ortho position, which may impede enzymatic metabolism or receptor binding. The additional fluorine increases electronegativity, altering solubility and acidity of the hydroxymethyl group .
  • Phenoxy vs.

Biological Activity

The compound (3-chloro-4-(difluoromethoxy)phenyl)methanol is a phenolic derivative characterized by its unique molecular structure, which includes a chloro group, a difluoromethoxy group, and a hydroxymethyl moiety. This structural arrangement positions it as a candidate for various biological activities, including antimicrobial and anti-inflammatory effects. Understanding its biological activity is crucial for potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C9H8ClF2O2. The presence of the difluoromethoxy group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.

Antimicrobial Properties

Research has indicated that phenolic compounds often exhibit antimicrobial activity against various bacterial strains. For instance, this compound has shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential use as an antimicrobial agent in clinical settings.

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Studies have demonstrated that similar phenolic compounds can inhibit pro-inflammatory cytokines, which are pivotal in the inflammatory response. This indicates that this compound may also modulate inflammatory pathways, providing a basis for further investigation into its therapeutic applications in inflammatory diseases.

The biological activity of this compound is thought to arise from its ability to interact with specific molecular targets within biological systems. The hydroxymethyl group can form hydrogen bonds with proteins, potentially influencing their conformation and function. Additionally, the chloro and difluoromethoxy groups may affect the compound's reactivity and binding affinity to enzymes and receptors.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally related compounds provides insight into the unique properties of this compound:

Compound NameStructural FeaturesUnique Properties
3-Chloro-4-methoxyphenolChloro and methoxy groupsStrong antibacterial activity
4-DifluoromethoxyphenolDifluoromethoxy groupSignificant anti-inflammatory effects
2-Methoxy-5-chlorophenolMethoxy and chloro groupsEffective fungicide in agriculture

The unique combination of difluoromethoxy and multiple methoxy groups in this compound may enhance its solubility and bioactivity compared to these similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of phenolic compounds similar to this compound:

  • Antimicrobial Efficacy : A study demonstrated that derivatives of chlorinated phenols exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that this compound could have similar efficacy .
  • Inflammation Modulation : Research on structurally related compounds indicated that they could inhibit inflammatory cytokines like TNF-alpha and IL-6 in vitro, providing a rationale for further investigation into the anti-inflammatory potential of this compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.